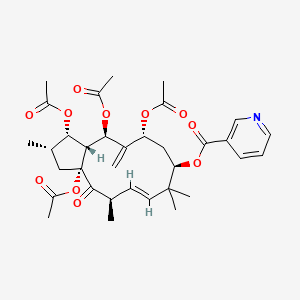

3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one

Description

Properties

IUPAC Name |

[(1S,2S,3aR,5R,6E,9R,11R,13R,13aR)-1,3a,11,13-tetraacetyloxy-2,5,8,8-tetramethyl-12-methylidene-4-oxo-2,3,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43NO11/c1-18-12-13-33(8,9)27(45-32(41)25-11-10-14-35-17-25)15-26(42-21(4)36)20(3)30(44-23(6)38)28-29(43-22(5)37)19(2)16-34(28,31(18)40)46-24(7)39/h10-14,17-19,26-30H,3,15-16H2,1-2,4-9H3/b13-12+/t18-,19+,26-,27-,28-,29+,30+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGHOMTZFCIHDL-JLACXKQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C)C(C(=C)C(CC(C(C=CC(C2=O)C)(C)C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H](C[C@H](C(/C=C/[C@H](C2=O)C)(C)C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Potential of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural product 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one, a complex diterpenoid with significant biological activity. This document details its natural source, presents key quantitative data regarding its bioactivity, outlines a comprehensive, albeit generalized, experimental protocol for its isolation, and illustrates its mechanism of action through a detailed signaling pathway diagram. The primary focus of this guide is on the compound's potent multidrug resistance (MDR) reversal activity, a critical area of research in cancer chemotherapy. While other biological activities have been anecdotally mentioned in scientific literature, the most robust data to date centers on its ability to counteract drug efflux pumps in resistant cancer cells.

Natural Source and Identification

This compound is a jatrophane-type diterpenoid that has been successfully isolated from the roots of Euphorbia kansui, a plant species belonging to the Euphorbiaceae family.[1][2][3] This plant has a history of use in traditional medicine, and modern phytochemical investigations have revealed a wealth of structurally diverse and biologically active secondary metabolites. The chemical formula for this compound is C34H43NO11, with a molecular weight of 641.7 g/mol .[2]

Quantitative Bioactivity Data

The most significant and well-quantified biological activity of this compound is its ability to reverse multidrug resistance in cancer cells. This phenomenon is primarily mediated by the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy.

| Biological Activity | Cell Line | Method | Key Parameter | Value | Reference |

| Multidrug Resistance (MDR) Reversal | HepG-2/Adr (Adriamycin-resistant human hepatocellular carcinoma) | Chemosensitivity assay with doxorubicin | Reversal Fold (RF) | 143.8 | [4] |

Table 1: Quantitative Bioactivity Data for this compound. The Reversal Fold indicates the factor by which the compound enhances the cytotoxicity of a chemotherapeutic agent in resistant cells.

Experimental Protocols

The following outlines a generalized experimental workflow for the bioassay-guided isolation and characterization of this compound from Euphorbia kansui. This protocol is a composite based on methodologies reported for the isolation of similar jatrophane diterpenoids from Euphorbia species.[2][5][6]

Plant Material and Extraction

-

Collection and Preparation: The roots of Euphorbia kansui are collected, authenticated, and dried. The dried roots are then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent, typically 95% ethanol or methanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Bioassay-Guided Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Activity Screening: Each fraction is tested for its ability to reverse multidrug resistance in a relevant cancer cell line (e.g., MCF-7/ADR or HepG-2/Adr) using a standard cytotoxicity assay, such as the MTT assay, in the presence of a chemotherapeutic agent like doxorubicin.[7]

-

Selection of Active Fraction: The fraction exhibiting the most potent MDR reversal activity (typically the ethyl acetate fraction for compounds of this polarity) is selected for further purification.

Chromatographic Purification

-

Column Chromatography: The active fraction is subjected to multiple rounds of column chromatography. A variety of stationary phases are employed, including silica gel, Sephadex LH-20, and ODS (octadecylsilane) silica gel.

-

Elution Gradient: A gradient elution system with increasing concentrations of a polar solvent (e.g., methanol in dichloromethane or acetone in hexane) is used to separate the components of the fraction.

-

Thin Layer Chromatography (TLC): Fractions are continuously monitored by TLC to track the separation process and identify fractions containing the target compound.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using semi-preparative or preparative HPLC, often on a C18 column, to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.

Signaling Pathway and Mechanism of Action

The primary mechanism by which this compound reverses multidrug resistance is through the inhibition of the P-glycoprotein efflux pump. The following diagram illustrates this proposed signaling pathway.

Jatrophane diterpenes, including the subject of this guide, are believed to act as competitive or non-competitive inhibitors of P-gp.[8][9] They bind to the transporter, potentially at the drug-binding site, and interfere with its ability to efflux chemotherapeutic agents.[4] Furthermore, some studies suggest that these compounds can stimulate the ATPase activity of P-gp, leading to a depletion of the ATP required for the transport function, thereby further inhibiting the pump's activity.[4] The net result is an increased intracellular concentration of the anticancer drug, restoring its cytotoxic effects and leading to apoptosis of the cancer cell.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel adjuvants in cancer chemotherapy. Its potent MDR reversal activity addresses a significant clinical challenge. Further research is warranted to fully elucidate its structure-activity relationships, optimize its efficacy and safety profile through medicinal chemistry efforts, and explore its potential in vivo. While its activity in a TrkA fibroblast survival assay has been noted, more detailed investigation is required to confirm and characterize this effect. The continued exploration of natural products from unique sources like Euphorbia kansui remains a vital strategy in the discovery of new therapeutic agents.

References

- 1. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Low molecular weight, non-peptidic agonists of TrkA receptor with NGF-mimetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jatrophane diterpenoids as multidrug resistance modulators from Euphorbia sororia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Jatrophane Diterpenes in Euphorbia kansui: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dried roots of Euphorbia kansui have been a staple in traditional Chinese medicine for centuries. Modern phytochemical investigations into this potent plant have unveiled a rich source of structurally diverse and biologically active compounds. Among these, the jatrophane diterpenes stand out for their complex chemical architecture and promising pharmacological activities, particularly in the realm of overcoming multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of jatrophane diterpenes from Euphorbia kansui, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Jatrophane Diterpenes Isolated from Euphorbia kansui

Numerous studies have led to the isolation and identification of a variety of jatrophane-type diterpenoids from Euphorbia kansui. These compounds often feature a characteristic 5/12-membered bicyclic carbon skeleton. Below is a summary of some of the key jatrophane diterpenes discovered, including both novel and previously known compounds.

| Compound Name | Molecular Formula | Key Structural Features | Source |

| Kansuinin A | C38H42O14 | Macrocyclic jatrophane | [1] |

| Kansuinin D | C38H44O14 | Macrocyclic jatrophane | [1] |

| Kansuinin D1 | Not specified | New macrocyclic jatrophane | [1] |

| Kanesulone A | Not specified | New jatrophane-type diterpenoid | [2] |

| Kanesulone B | Not specified | New jatrophane-type diterpenoid | [2] |

| Kanesulones C-E | Not specified | New jatrophane-type diterpenoids | [3] |

| Euphorksjats A-F | Not specified | New jatrophane-type diterpenoids | [4] |

| 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-14-oxojatropha-6(17),11-diene | Not specified | Known jatrophane diterpenoid | [4] |

| Kansuinins F-H | Not specified | New macrocyclic diterpenes | [5] |

Experimental Protocols: From Plant Material to Pure Compounds

The isolation and characterization of jatrophane diterpenes from Euphorbia kansui is a multi-step process that involves extraction, chromatographic separation, and spectroscopic analysis. The following is a generalized protocol based on methodologies reported in the literature.

Plant Material and Extraction

-

Plant Material : The dried roots of Euphorbia kansui are collected, typically in the spring before flowering or in the autumn when the stems have withered.

-

Extraction : The air-dried and powdered roots are extracted with a solvent, commonly ethanol or methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the chemical constituents. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Bioassay-Guided Fractionation and Isolation

A bioassay-guided fractionation approach is frequently employed to target compounds with specific biological activities, such as multidrug resistance reversal or cytotoxicity.[4][6]

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield fractions with different chemical profiles.

-

Column Chromatography : The bioactive fractions are subjected to various column chromatographic techniques for further separation. These techniques include:

-

Silica Gel Column Chromatography : Used for initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography : Employed for size-exclusion chromatography to separate compounds based on their molecular size.

-

Octadecylsilyl (ODS) Column Chromatography : A form of reverse-phase chromatography.

-

High-Performance Liquid Chromatography (HPLC) : Both preparative and semi-preparative HPLC are utilized for the final purification of individual compounds.

-

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed structure, including the carbon skeleton and the relative stereochemistry. These experiments typically include:

-

¹H NMR (Proton NMR)

-

¹³C NMR (Carbon-13 NMR)

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Nuclear Overhauser Effect Spectroscopy (NOESY)[2]

-

-

X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of jatrophane diterpenes from Euphorbia kansui.

Caption: General workflow for the discovery of jatrophane diterpenes.

Biological Activity and Signaling Pathways

A significant aspect of the research into jatrophane diterpenes from Euphorbia kansui is their potential to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often associated with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux anticancer drugs from the cell, reducing their intracellular concentration and efficacy.

Several jatrophane diterpenes from Euphorbia kansui have demonstrated the ability to modulate the activity of these efflux pumps. For instance, certain compounds have shown significant MDR reversal activity in adriamycin-resistant human breast adenocarcinoma (MCF-7/ADR) and hepatocellular carcinoma (HepG-2/Adr) cell lines.[3][4] The mechanism of action is believed to involve the direct inhibition of P-gp, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents.

The following diagram illustrates the proposed mechanism of MDR reversal by jatrophane diterpenes.

Caption: Proposed mechanism of P-gp inhibition by jatrophane diterpenes.

Conclusion and Future Directions

The jatrophane diterpenes isolated from Euphorbia kansui represent a class of natural products with significant potential for the development of novel therapeutic agents, particularly as MDR modulators in cancer therapy. The intricate structures of these compounds pose both a challenge and an opportunity for medicinal chemists in the synthesis of analogues with improved efficacy and reduced toxicity. Future research should focus on elucidating the precise structure-activity relationships of these jatrophane diterpenes, exploring their effects on other ABC transporters, and conducting preclinical and clinical studies to validate their therapeutic potential. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. [Studies on macrocyclic jatrophane diterpenes of Euphorbia kansui] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jatrophane and ingenane-type diterpenoids from Euphorbia kansui inhibit the LPS-induced NO production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents [pubmed.ncbi.nlm.nih.gov]

- 4. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of macrocyclic jatrophane diterpenes from Euphorbia kansui in a TrkA fibroblast survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Intricate Architecture of a Jatrophane Diterpene: A Technical Guide to the Structure Elucidation of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of the complex natural product, 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. This jatrophane diterpene, isolated from the roots of Euphorbia kansui, represents a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities. This document details the spectroscopic data, experimental protocols, and logical workflows essential for its structural determination, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Analysis

The structural framework of this compound was meticulously pieced together using a combination of one-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1α | 2.25 | m | |

| 1β | 1.85 | m | |

| 2 | 3.15 | m | |

| 3 | 5.58 | d | 10.5 |

| 4 | 2.50 | m | |

| 5 | 5.75 | d | 9.5 |

| 7 | 5.90 | d | 3.0 |

| 8 | 3.55 | m | |

| 9 | 5.80 | d | 11.0 |

| 11 | 6.05 | d | 16.0 |

| 12 | 2.90 | m | |

| 13 | 2.10 | m | |

| 15 | 5.65 | d | 3.5 |

| 16 | 1.10 | s | |

| 17a | 5.10 | s | |

| 17b | 5.00 | s | |

| 18 | 1.80 | s | |

| 19 | 0.95 | d | 7.0 |

| 20 | 0.90 | d | 7.0 |

| OAc-3 | 2.05 | s | |

| OAc-5 | 2.15 | s | |

| OAc-7 | 1.95 | s | |

| OAc-15 | 2.20 | s | |

| Nic-2' | 9.15 | d | 2.0 |

| Nic-4' | 8.30 | dt | 8.0, 2.0 |

| Nic-5' | 7.45 | dd | 8.0, 5.0 |

| Nic-6' | 8.80 | dd | 5.0, 2.0 |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| 1 | 35.5 | 15 | 78.0 |

| 2 | 45.0 | 16 | 28.0 |

| 3 | 75.0 | 17 | 115.0 |

| 4 | 50.0 | 18 | 18.0 |

| 5 | 72.0 | 19 | 22.0 |

| 6 | 145.0 | 20 | 21.0 |

| 7 | 76.0 | C=O (OAc) | 170.5, 170.2, 170.0, 169.8 |

| 8 | 40.0 | CH₃ (OAc) | 21.5, 21.3, 21.2, 21.0 |

| 9 | 74.0 | Nic-2' | 153.0 |

| 10 | 42.0 | Nic-3' | 128.0 |

| 11 | 135.0 | Nic-4' | 138.0 |

| 12 | 130.0 | Nic-5' | 124.0 |

| 13 | 48.0 | Nic-6' | 151.0 |

| 14 | 205.0 | Nic-C=O | 165.0 |

High-Resolution Mass Spectrometry (HRMS): The molecular formula was established as C₃₄H₄₃NO₁₁ by HR-ESI-MS, which showed a protonated molecular ion [M+H]⁺ consistent with this composition.

Experimental Protocols

The elucidation of the structure of this compound involved a systematic experimental approach, from the extraction of the natural source to the final spectroscopic analysis.

Isolation and Purification

A representative protocol for the isolation of jatrophane diterpenoids from Euphorbia species is as follows:

-

Extraction: The dried and powdered roots of Euphorbia kansui are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction, typically rich in diterpenoids, is selected for further purification.

-

Column Chromatography: The chloroform fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and acetone, starting from a low polarity and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 reversed-phase column using a mobile phase of methanol and water to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer in CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a mass spectrometer to determine the exact mass and molecular formula of the compound.

-

Other Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify functional groups (e.g., carbonyls, hydroxyls), and UV-Vis spectroscopy provides information on chromophores within the molecule.

Visualization of Elucidation Workflow and Biological Context

The following diagrams illustrate the logical flow of the structure elucidation process and the potential biological signaling pathway influenced by this class of compounds.

Jatrophane diterpenes isolated from Euphorbia kansui have been shown to exhibit effects on nerve growth factor (NGF) signaling through the TrkA receptor. The following diagram illustrates a simplified TrkA signaling pathway.

This technical guide provides a foundational understanding of the processes involved in the chemical structure elucidation of this compound. The detailed spectroscopic data and experimental protocols serve as a practical reference for researchers engaged in the study of complex natural products. The visualization of the elucidation workflow and the relevant biological pathway offers a clear and concise summary of the key concepts.

In-Depth Technical Guide: Spectroscopic Data of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the jatrophane diterpenoid, 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. This compound, isolated from the roots of Euphorbia kansui, has garnered interest for its biological activities, including significant multidrug resistance (MDR) reversal activity.[1] The structural elucidation of this complex molecule relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Data

The definitive structural analysis of this compound was reported by Wang et al. (2021) in the journal Phytochemistry.[1] The structure was determined through extensive 1D and 2D NMR experiments, as well as HRESIMS. While the raw spectral data is contained within the supplementary materials of the publication, this guide presents a summary of the key findings.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the elemental composition and exact mass of the compound.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | Data not publicly available | Data not publicly available | C₃₄H₄₃NO₁₁ |

Note: The specific calculated and found m/z values are located in the supplementary data of the cited reference and are not publicly accessible in the primary search results.

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, which is essential for piecing together its complex three-dimensional structure. The data presented below is based on the analysis reported in the scientific literature.[1][2][3]

¹H NMR Spectroscopic Data (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not publicly available in search results |

¹³C NMR Spectroscopic Data (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| Data not publicly available in search results |

Note: The detailed chemical shifts, multiplicities, and coupling constants for each proton and carbon are available in the supplementary material of the primary scientific publication and are not fully accessible through public search results.

Experimental Protocols

The following sections outline the general methodologies for the isolation and spectroscopic analysis of jatrophane diterpenoids from Euphorbia kansui, based on standard practices reported in the field.[1]

Isolation of the Compound

A typical isolation procedure for this compound from the roots of Euphorbia kansui involves the following steps:

-

Extraction: The dried and powdered roots are extracted with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The ethyl acetate fraction, which typically contains the diterpenoids, is subjected to multiple rounds of column chromatography. This may include silica gel chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Spectroscopic Analysis

The structural elucidation of the purified compound is carried out using the following spectroscopic methods:

-

Mass Spectrometry: High-resolution mass spectra are typically acquired on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. This provides the exact mass of the molecule, allowing for the determination of its elemental composition.

-

NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR spectra (such as COSY, HSQC, and HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. These experiments are crucial for establishing the connectivity of atoms within the molecule and its stereochemistry.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: Workflow for the isolation and structural elucidation of the target compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound for professionals in the fields of natural product chemistry and drug development. For precise quantitative data, direct access to the supplementary materials of the cited primary literature is recommended.

References

The Biosynthesis of Jatrophane Diterpenes in Euphorbiaceae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Euphorbiaceae family is a rich source of structurally diverse and biologically active diterpenoids, with jatrophanes being a prominent class. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-HIV, and multidrug resistance (MDR) reversal properties, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of jatrophane diterpenes, focusing on the core enzymatic steps, key intermediates, and the molecular machinery involved. Detailed methodologies for the key experiments cited are provided, along with a summary of available quantitative data. This guide is intended to serve as a valuable resource for researchers actively engaged in the fields of natural product biosynthesis, metabolic engineering, and drug development.

Introduction

Jatrophane diterpenes are characterized by a unique 5/12-membered bicyclic carbon skeleton.[1] They are predominantly found in plants of the Euphorbia and Jatropha genera. The significant biological activities of these compounds have spurred research into their biosynthesis, with the ultimate goal of enabling their sustainable production through metabolic engineering approaches. This guide will delve into the intricate biosynthetic pathway of jatrophane diterpenes, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the core jatrophane scaffold and its subsequent diversification.

The Core Biosynthetic Pathway

The biosynthesis of jatrophane diterpenes commences from the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is derived from the methylerythritol phosphate (MEP) pathway in plastids. The pathway can be broadly divided into two main stages: the formation of the key intermediate, casbene, and the subsequent oxidative modifications and cyclizations to yield the jatrophane skeleton.

From GGPP to Casbene: The Role of Casbene Synthase

The first committed step in the biosynthesis of a large number of diterpenoids in Euphorbiaceae is the cyclization of GGPP to form the macrocyclic diterpene, casbene.[2] This reaction is catalyzed by the enzyme casbene synthase (CS) (EC 4.2.3.8).[3] The proposed mechanism involves the ionization of GGPP to form a geranylgeranyl cation, which then undergoes a series of intramolecular cyclizations to yield the characteristic 14-membered ring of casbene with a cyclopropane moiety.[2]

Oxidative Functionalization of Casbene: The Role of Cytochrome P450 Monooxygenases

Following the formation of casbene, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) . These enzymes play a crucial role in the structural diversification of the diterpenoid backbone.[4] In the context of jatrophane biosynthesis, specific CYPs from the CYP71D and CYP726A families have been identified to be involved in the oxidation of casbene at various positions.[4][5] For instance, studies on Ricinus communis and Euphorbia lathyris have shown that CYPs can hydroxylate casbene at the C5 and C9 positions.[4][6]

Formation of the Jatrophane Skeleton

The precise enzymatic steps leading from the oxidized casbene intermediates to the characteristic 5/12-membered bicyclic jatrophane skeleton are still under investigation. However, the proposed mechanism involves the opening of the cyclopropane ring of a casbene derivative, followed by a transannular ring closure to form the five-membered ring fused to the twelve-membered macrocycle.[7] It is hypothesized that specific CYPs or other enzyme classes, such as alcohol dehydrogenases (ADHs), may be involved in these final cyclization and rearrangement steps.[6]

Key Enzymes in Jatrophane Biosynthesis

Casbene Synthase (CS)

Casbene synthase is a diterpene cyclase that catalyzes the conversion of the linear precursor GGPP to the macrocyclic diterpene casbene. Genes encoding casbene synthase have been cloned and characterized from several Euphorbiaceae species, including Ricinus communis and Jatropha curcas.[8][9] These enzymes typically possess a conserved DDXXD motif, which is characteristic of terpene cyclases.[4]

Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450s are a large and diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions. In jatrophane biosynthesis, CYPs are responsible for the hydroxylation and epoxidation of the casbene backbone, which are critical steps for subsequent cyclization and structural diversification.[4][5] The CYP726A and CYP71D subfamilies have been shown to be particularly important in the oxidation of casbene in Euphorbiaceae.[2][4]

Alcohol Dehydrogenases (ADHs)

Recent studies have implicated short-chain alcohol dehydrogenases in the biosynthesis of related diterpenoids in Euphorbiaceae.[6] These enzymes may play a role in the oxidation of hydroxyl groups introduced by CYPs, leading to the formation of keto-intermediates that are poised for cyclization.

Quantitative Data

The following table summarizes the available quantitative data related to the biosynthesis of jatrophane diterpenes.

| Parameter | Enzyme/Compound | Species | Value | Reference(s) |

| Enzyme Kinetics | ||||

| Km for GGPP | Casbene Synthase | Ricinus communis | 1.9 µM | [9] |

| Metabolite Production | ||||

| Casbene Titer | Heterologous expression in Saccharomyces cerevisiae | Jatropha curcas CS | 31 mg/L | [8] |

| Biological Activity | ||||

| IC50 (MDR Reversal) | Jatrophane Diterpenes | Euphorbia species | 10-50 µM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of jatrophane biosynthesis.

Cloning of a Casbene Synthase Gene from Euphorbia species

This protocol describes the cloning of a full-length casbene synthase gene using Rapid Amplification of cDNA Ends (RACE)-PCR.

Materials:

-

Total RNA extracted from young leaves of the target Euphorbia species.

-

Reverse transcriptase (e.g., SuperScript III, Invitrogen).

-

Oligo(dT) primer and random hexamers.

-

Degenerate primers designed based on conserved regions of known casbene synthase genes.

-

RACE primers (5' and 3').

-

High-fidelity DNA polymerase (e.g., Phusion, NEB).

-

Cloning vector (e.g., pGEM-T Easy, Promega).

-

E. coli competent cells (e.g., DH5α).

Protocol:

-

First-strand cDNA synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using reverse transcriptase with both oligo(dT) and random hexamer primers according to the manufacturer's instructions.

-

PCR amplification of a core fragment: Perform PCR using degenerate primers designed to amplify a conserved internal fragment of the casbene synthase gene. The PCR reaction should contain 1 µL of cDNA, 1 µM of each degenerate primer, 0.2 mM dNTPs, 1x high-fidelity polymerase buffer, and 1 unit of DNA polymerase in a 50 µL reaction volume. Use a touchdown PCR program for initial amplification.

-

Gel purification and sequencing: Purify the amplified PCR product from an agarose gel and sequence it to confirm its identity as a casbene synthase fragment.

-

5' and 3' RACE: Based on the sequence of the core fragment, design gene-specific primers for 5' and 3' RACE. Perform RACE-PCR using a commercially available kit (e.g., SMARTer RACE 5'/3' Kit, Clontech) according to the manufacturer's protocol.

-

Assembly of the full-length cDNA: Ligate the 5' and 3' RACE products with the core fragment to obtain the full-length cDNA sequence.

-

Cloning and verification: Clone the full-length cDNA into a suitable cloning vector and transform into E. coli. Verify the sequence of multiple clones.

Heterologous Expression and Functional Characterization of a Casbene Synthase in E. coli

This protocol describes the expression of a putative casbene synthase gene in E. coli and the subsequent in vitro enzyme assay.

Materials:

-

Expression vector (e.g., pET-28a(+)).

-

E. coli expression strain (e.g., BL21(DE3)).

-

LB medium and appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF).

-

Ni-NTA affinity chromatography column.

-

Enzyme assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT).

-

Geranylgeranyl pyrophosphate (GGPP) substrate.

-

Hexane for extraction.

-

GC-MS for product analysis.

Protocol:

-

Cloning into expression vector: Subclone the full-length casbene synthase cDNA into an E. coli expression vector containing an N-terminal His-tag.

-

Protein expression: Transform the expression construct into an E. coli expression strain. Grow a 50 mL culture in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.

-

Protein purification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication and clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.

-

Enzyme assay: Set up the enzyme assay in a 1 mL reaction volume containing 50 µg of purified protein, 10 µM GGPP in enzyme assay buffer. Overlay the reaction with 500 µL of hexane. Incubate the reaction at 30°C for 2 hours.

-

Product extraction and analysis: Vortex the reaction mixture and centrifuge to separate the phases. Collect the hexane layer and analyze the products by GC-MS. Compare the mass spectrum and retention time of the product with an authentic casbene standard.

In Vitro Assay for Cytochrome P450-mediated Casbene Oxidation

This protocol describes a method to assess the ability of a candidate CYP to oxidize casbene using microsomes from heterologously expressing yeast.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52).

-

Saccharomyces cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis CPR).

-

Yeast growth media (SD-Ura and YPG).

-

Microsome extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer pH 7.4).

-

NADPH.

-

Casbene substrate.

-

Ethyl acetate for extraction.

-

LC-MS/MS for product analysis.

Protocol:

-

Yeast transformation and expression: Clone the candidate CYP gene into a yeast expression vector and transform it into the WAT11 yeast strain. Grow a starter culture in selective medium (SD-Ura) and then inoculate a larger culture in expression medium (YPG). Induce protein expression with galactose.

-

Microsome isolation: Harvest the yeast cells and resuspend them in microsome extraction buffer. Lyse the cells using glass beads and a bead beater. Perform differential centrifugation to isolate the microsomal fraction.

-

Enzyme assay: Set up the reaction in a 200 µL volume containing 100 µg of microsomal protein, 50 µM casbene, and 1 mM NADPH in reaction buffer. Incubate at 30°C for 1-2 hours.

-

Product extraction and analysis: Stop the reaction by adding 200 µL of ethyl acetate. Vortex and centrifuge to separate the phases. Collect the ethyl acetate layer, evaporate to dryness, and resuspend in a suitable solvent for LC-MS/MS analysis. Analyze the products for the presence of oxidized casbene derivatives (e.g., hydroxylated or epoxidized casbene).

Visualization of Pathways and Workflows

Biosynthetic Pathway of Jatrophane Diterpenes

Caption: Proposed biosynthetic pathway of jatrophane diterpenes.

Experimental Workflow for Gene Discovery and Functional Characterization

Caption: Workflow for jatrophane biosynthetic gene discovery.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of jatrophane diterpenes in the Euphorbiaceae family. The identification of casbene synthase as the key entry point enzyme and the involvement of specific cytochrome P450 families in the subsequent oxidative steps have provided a solid foundation for further research. However, several key questions remain to be answered. The precise enzymatic machinery responsible for the final cyclization and rearrangement steps to form the unique jatrophane skeleton is yet to be fully characterized. Future research should focus on the identification and functional characterization of these elusive enzymes. A deeper understanding of the complete biosynthetic pathway will not only provide insights into the evolution of chemical diversity in plants but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of these valuable pharmacologically active compounds. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The P450 multigene family of Fontainea and insights into diterpenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of linear triterpenoid biosynthesis within the Euphorbia genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Initial Biological Screening of Euphorbia kansui Extracts

The dried roots of Euphorbia kansui (Kansui), a plant used for centuries in traditional Chinese medicine for conditions like edema, ascites, and asthma, have garnered significant scientific interest for their potent biological activities.[1] Modern research has focused on its cytotoxic and anti-inflammatory properties, revealing a complex phytochemical profile rich in diterpenoids and triterpenoids.[2][3] These compounds, while therapeutically promising, also contribute to the plant's inherent toxicity, necessitating careful screening and bioassay-guided fractionation to isolate lead compounds with favorable safety profiles.[1][4]

This technical guide provides a comprehensive overview of the initial biological screening of Euphorbia kansui extracts, detailing the experimental protocols for key assays, presenting quantitative data from various studies, and illustrating the critical workflows and molecular pathways involved.

Data Presentation: Cytotoxic and Anti-inflammatory Activities

The initial screening of E. kansui extracts typically involves evaluating their cytotoxic effects against a panel of cancer and normal cell lines, as well as their potential to mitigate inflammatory responses. The following tables summarize the quantitative data from various studies.

Table 1: Cytotoxicity of Euphorbia kansui Extracts and Isolated Compounds

Various extracts and purified terpenoids from E. kansui have demonstrated significant cytotoxic activity. Bioassay-guided studies have been instrumental in identifying the most potent compounds.[1][5]

| Extract/Compound | Cell Line(s) | Assay | IC₅₀ (µM) | Source(s) |

| Crude Extracts | ||||

| 95% Ethanol Extract | L-O2, GES-1 | MTT | Not specified | [1][5] |

| Ethyl Acetate Extract | A549, Hep-G2 | Not specified | Not specified | [6] |

| Triterpenoids | ||||

| Tirucalla-8,24-diene-3β,11β-diol-7-one (1) | HCT-116 | MTT | 20.84 ± 1.28 | [7] |

| MKN-45 | MTT | 10.18 ± 1.36 | [7] | |

| MCF-7 | MTT | 10.82 ± 1.18 | [7] | |

| Eupha-8,24-diene-3β,11β-diol-7-one (2) | HCT-116 | MTT | 33.97 ± 2.15 | [7] |

| MKN-45 | MTT | 14.95 ± 1.82 | [7] | |

| MCF-7 | MTT | 20.11 ± 2.16 | [7] | |

| Diterpenoids | ||||

| Kansuiphorin A | P-388 murine leukemia | In vivo | T/C ≥ 176% at 0.1 mg/kg | [8] |

| Kansuiphorin B | P-388 murine leukemia | In vivo | T/C ≥ 177% at 0.5 mg/kg | [8] |

| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate (Compound A) | HepG2 | Annexin V/PI | Apoptosis induced at 12.5 µmol·L⁻¹ | [9] |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. T/C% refers to the treated vs. control tumor weight, with lower values indicating higher antitumor activity.

Table 2: Anti-inflammatory Activity of Euphorbia kansui Extracts

The anti-inflammatory properties of E. kansui are attributed to its ability to modulate key inflammatory pathways. Screening often involves assessing the inhibition of inflammatory mediators.

| Extract/Fraction | Assay | Model System | Key Findings | Source(s) |

| Methanol Extract (EKC) | IL-17A and IFN-γ Production | In vitro | Effective inhibition of IL-17A and IFN-γ | [10] |

| Methanol Extract (EKC) | Imiquimod-induced psoriasis | In vivo (mouse model) | Reduced acanthosis and inflammatory cell infiltration | [10] |

| Diterpenes & Triterpenes | Nitric Oxide (NO) Inhibition | Macrophages/BV-2 cells (LPS-stimulated) | Evaluated for NO inhibition | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are standard protocols employed in the assessment of E. kansui extracts.

Preparation and Fractionation of Euphorbia kansui Extract

A common starting point for biological screening is the preparation of a crude extract, followed by bioassay-guided fractionation to isolate active compounds.

-

Extraction:

-

The dried and powdered roots of E. kansui are typically extracted with a solvent such as 95% ethanol or ethyl acetate at room temperature.[6]

-

The mixture is subjected to multiple rounds of extraction to ensure a comprehensive recovery of phytochemicals.

-

The resulting supernatant is combined and concentrated under reduced pressure using a rotary evaporator.[6]

-

-

Bioassay-Guided Fractionation:

-

The crude extract is subjected to chromatographic separation, often starting with a silica gel column.

-

Fractions are collected based on UV absorption or other detection methods.

-

Each fraction is then tested for the biological activity of interest (e.g., cytotoxicity, anti-inflammatory effects).

-

The most active fractions are selected for further rounds of purification, often employing techniques like preparative High-Performance Liquid Chromatography (HPLC) with different column chemistries (e.g., C18, amide).[6]

-

This iterative process of separation and bioassay ultimately leads to the isolation of pure, biologically active compounds.

-

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[11]

-

Cell Culture:

-

Treatment:

-

The cells are treated with various concentrations of the E. kansui extracts or isolated compounds. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period, typically 24 to 72 hours.

-

-

MTT Incubation:

-

Data Acquisition:

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

-

Cell viability is expressed as a percentage of the control, and IC₅₀ values are calculated.

-

Anti-inflammatory Screening: In Vitro and In Vivo Models

A variety of assays can be employed to screen for anti-inflammatory activity.

-

In Vitro Nitric Oxide (NO) Inhibition Assay: [14]

-

Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the production of NO, a key inflammatory mediator.

-

Cells are co-treated with LPS and various concentrations of the E. kansui extract or compound.

-

The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

A decrease in nitrite levels indicates inhibition of NO production and potential anti-inflammatory activity.

-

-

In Vivo Carrageenan-Induced Paw Edema Model: [15]

-

A common acute inflammation model in rodents (rats or mice).

-

The animals are pre-treated with the test extract or a standard anti-inflammatory drug (e.g., indomethacin).

-

A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and edema.

-

The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

-

A reduction in paw swelling compared to the control group indicates anti-inflammatory effects.

-

Visualization of Workflows and Signaling Pathways

Graphical representations are invaluable for understanding the complex processes involved in the screening of natural products and their mechanisms of action.

Caption: Bioassay-guided fractionation workflow for E. kansui.

Caption: PKC-ERK signaling pathway activated by E. kansui.[9][16]

The initial biological screening of Euphorbia kansui extracts reveals a rich source of bioactive compounds with significant cytotoxic and anti-inflammatory potential. A systematic approach, combining robust extraction and bioassay-guided fractionation with detailed in vitro and in vivo testing, is essential for the identification and development of novel therapeutic agents from this traditional medicinal plant. Further research into the specific molecular targets and signaling pathways will continue to unlock the full therapeutic potential of E. kansui.

References

- 1. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemical and Biological Properties of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Chemical Constituents from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor agents, 119. Kansuiphorins A and B, two novel antileukemic diterpene esters from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Therapeutic Effects of Methanol Extract from Euphorbia kansui Radix on Imiquimod-Induced Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. japsonline.com [japsonline.com]

- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolomic Screening of Anti-Inflammatory Compounds from the Leaves of Actinidia arguta (Hardy Kiwi) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action: 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available scientific data concerning the mechanism of action of the jatrophane diterpenoid, 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. This complex natural product, isolated from the roots of Euphorbia kansui, represents a class of compounds with significant therapeutic potential, particularly in the context of cancer chemotherapy.

While direct, exhaustive studies on this specific molecule are limited, a robust body of evidence from structurally analogous jatrophane diterpenoids allows for the elucidation of its probable primary mechanism of action. This guide synthesizes this information, presenting quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved.

Core Mechanism of Action: Reversal of Multidrug Resistance (MDR)

The principal and most well-documented mechanism of action for this compound is the reversal of multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in oncology, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. This phenomenon is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp).

A key study has demonstrated that this compound exhibits significant MDR reversal activity in adriamycin-resistant human hepatocellular carcinoma cells (HepG-2/Adr).[1] The compound was shown to have a reversal fold (RF) of 143.8, which is substantially higher than that of the well-known MDR modulator verapamil (RF = 93.7) in the same study.[1] This potent activity suggests that the compound acts as a powerful inhibitor of P-gp.

P-gp functions as an ATP-dependent efflux pump, actively transporting a wide variety of chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and cytotoxic efficacy. By inhibiting P-gp, this compound effectively restores the sensitivity of resistant cancer cells to these drugs.

Supporting Mechanisms and Broader Biological Context

The broader family of jatrophane and ingenane diterpenoids, particularly those isolated from Euphorbia species, are known to interact with several key signaling pathways. While not yet demonstrated for the specific title compound, these represent plausible secondary or alternative mechanisms of action that warrant investigation.

-

Cytotoxicity: Many jatrophane diterpenoids exhibit intrinsic cytotoxic activity against various cancer cell lines, with IC50 values often in the low micromolar range.[2][3][4][5] This suggests that in addition to sensitizing cells to other drugs, the compound itself may possess anti-proliferative effects.

-

Protein Kinase C (PKC) Modulation: Diterpenoids from Euphorbia, especially those of the ingenane class which are often co-isolated with jatrophanes, are well-characterized activators of Protein Kinase C (PKC) isoforms.[6] Activation of PKC can trigger diverse downstream signaling cascades, including those leading to apoptosis.[6] Given the structural similarities among diterpenoid classes, the potential for PKC modulation by jatrophanes like the title compound is a significant area for future research.

-

Autophagy Induction: Certain jatrophane diterpenoids have been identified as activators of autophagy, a cellular process of degradation and recycling of cellular components.[7] This mechanism is of interest in both cancer and neurodegenerative disease research.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for the title compound and structurally related jatrophane diterpenoids, providing a comparative view of their efficacy in MDR reversal and cytotoxicity.

Table 1: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenoids

| Compound | Cell Line | Reversal Fold (RF) | Concentration | Positive Control | Reference |

| This compound | HepG-2/Adr | 143.8 | Not Specified | Verapamil (RF=93.7) | [1] |

| Kanesulone C | MCF-7/ADR | ~85 | 5 µM | Verapamil | [8] |

| Euphorksol A (Ingenane) | HepG-2/Adr | 57.4 | Not Specified | Verapamil (RF=93.7) | [1] |

| Kansuinin B | HepG-2/Adr | 68.9 | Not Specified | Verapamil (RF=93.7) | [1] |

| Pepluanin A | L5178Y-MDR | >2x Cyclosporin A | Not Specified | Cyclosporin A | [9] |

Table 2: Cytotoxic Activity of Representative Jatrophane Diterpenoids

| Compound | Cell Line(s) | IC50 Values (µM) | Reference |

| Euphoheliphane A | Renal Cancer Cell Lines | < 50 | [2] |

| Euphoheliphane B | Renal Cancer Cell Lines | < 50 | [2] |

| Euphoheliphane C | Renal Cancer Cell Lines | < 50 | [2] |

| Various Jatrophanes | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [3][5] |

Signaling Pathways and Experimental Workflows

P-Glycoprotein (P-gp) Inhibition Pathway

The primary mechanism involves the direct or indirect inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs and restoration of their cytotoxic effects.

Caption: P-gp inhibition by the jatrophane diterpenoid.

Experimental Workflow: P-gp Inhibition Assay (Rhodamine 123 Accumulation)

This workflow outlines the key steps in a common functional assay to determine the P-gp inhibitory potential of a compound.

Caption: Rhodamine 123 accumulation assay workflow.

Potential Downstream Pathway: PKC Activation

Should the compound act as a PKC activator, it would likely mimic diacylglycerol (DAG), binding to the C1 domain of PKC isoforms, leading to their activation and the phosphorylation of downstream targets, potentially culminating in apoptosis.

Caption: Potential Protein Kinase C activation pathway.

Experimental Protocols

Protocol 1: P-glycoprotein Inhibition - Rhodamine 123 Accumulation Assay

This protocol is adapted from standard methodologies for assessing P-gp function using flow cytometry.[6][10]

Objective: To quantify the ability of a test compound to inhibit P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

-

P-gp overexpressing cell line (e.g., MCF-7/ADR, K562/ADR) and the corresponding parental cell line.

-

Complete cell culture medium.

-

Phosphate Buffered Saline (PBS).

-

Test Compound (this compound).

-

Rhodamine 123 (stock solution in DMSO).

-

Positive Control Inhibitor (e.g., Verapamil, Cyclosporin A).

-

Flow cytometer with 488 nm excitation laser.

Procedure:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Harvest cells (e.g., by trypsinization), wash once with PBS, and resuspend in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

-

-

Inhibitor Treatment:

-

Aliquot 1 mL of the cell suspension into flow cytometry tubes.

-

Add the test compound at various final concentrations (e.g., via serial dilution).

-

Include a vehicle control (DMSO) and a positive control (e.g., 50 µM Verapamil).

-

Incubate for 30 minutes at 37°C.

-

-

Substrate Loading:

-

To each tube, add Rhodamine 123 to a final concentration of 50-200 ng/mL.

-

Incubate for an additional 30-60 minutes at 37°C, ensuring protection from light.

-

-

Washing:

-

Wash the cells twice with 2 mL of ice-cold PBS to remove extracellular Rhodamine 123. Centrifuge between washes.

-

Resuspend the final cell pellet in 500 µL of ice-cold PBS for analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, using 488 nm excitation and appropriate green emission filters.

-

Collect data for a minimum of 10,000 events per sample.

-

-

Data Analysis:

-

Calculate the mean fluorescence intensity (MFI) for each sample.

-

P-gp inhibition is indicated by an increase in MFI in the treated cells compared to the vehicle control. The reversal fold (RF) can be calculated to quantify the effect relative to controls.

-

Protocol 2: Protein Kinase C (PKC) Activation - In Vitro Kinase Assay

This protocol describes a general method for measuring the activity of purified or immunoprecipitated PKC.[11][12][13]

Objective: To determine if the test compound directly activates PKC enzymatic activity.

Materials:

-

Purified PKC isoforms or cell lysate containing PKC.

-

Assay Dilution Buffer (ADB).

-

PKC Substrate (e.g., a specific peptide substrate).

-

Lipid Activator (Phosphatidylserine/Diacylglycerol vesicles).

-

Test Compound.

-

Positive Control Activator (e.g., Phorbol 12-myristate 13-acetate, PMA).

-

[γ-³²P]ATP.

-

P81 Phosphocellulose paper.

-

0.75% Phosphoric acid.

-

Scintillation counter.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, prepare the reaction mixture containing: Assay Dilution Buffer, PKC substrate cocktail, Lipid Activator, and the test compound at desired concentrations (or PMA/vehicle controls).

-

Add the PKC enzyme preparation (purified or immunoprecipitated).

-

-

Initiate Reaction:

-

Start the kinase reaction by adding the Mg²⁺/ATP mixture containing [γ-³²P]ATP.

-

Vortex gently and incubate the reaction at 30°C for 10-20 minutes.

-

-

Stop Reaction and Spotting:

-

Stop the reaction by transferring a 25 µL aliquot of the mixture onto the center of a numbered P81 phosphocellulose paper square.

-

-

Washing:

-

Immediately place the P81 paper in a beaker of 0.75% phosphoric acid.

-

Wash the paper squares three to four times with 0.75% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone for 5 minutes to dry the paper.

-

-

Quantification:

-

Transfer the dried P81 paper to a scintillation vial.

-

Add scintillation fluid and measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Compare the CPM of samples treated with the test compound to the CPM of vehicle and positive controls to determine the effect on PKC activity.

-

Protocol 3: Autophagy Detection - LC3 Turnover Assay by Immunoblotting

This protocol is a widely used method to monitor autophagic flux.[2][14]

Objective: To determine if the test compound induces or inhibits autophagy by measuring the conversion of LC3-I to LC3-II.

Materials:

-

Cultured mammalian cells.

-

Test Compound.

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE and Western blotting equipment.

-

Primary antibody against LC3 (recognizes both LC3-I and LC3-II).

-

Primary antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Treat cells with the test compound for a desired time course.

-

Crucially, for each condition, include a parallel treatment where a lysosomal inhibitor is added for the last 2-4 hours of the experiment. This allows for the measurement of autophagic flux.

-

Include untreated and vehicle-treated controls.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them.

-

Clear the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each sample.

-

-

Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary anti-LC3 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane (if necessary) and re-probe for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I and LC3-II.

-

An increase in the amount of LC3-II (often presented as the LC3-II/LC3-I or LC3-II/loading control ratio) suggests an increase in autophagosome formation.

-

Autophagic flux is determined by comparing the amount of LC3-II in the absence and presence of the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a functional and active autophagic process.

-

References

- 1. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 3. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 4. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Terpenoids from Euphorbia soongarica and Their Multidrug Resistance Reversal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity of Jatrophane Diterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of jatrophane diterpenes, a class of natural products showing significant promise in the field of oncology. This document summarizes quantitative data on their cytotoxic effects, details the experimental protocols used for their evaluation, and visualizes key signaling pathways and experimental workflows.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a large and structurally diverse group of natural compounds predominantly found in plants of the Euphorbiaceae family.[1][2] The first jatrophane diterpene, jatrophone, was isolated in 1970 from Jatropha gossypiifolia and demonstrated significant antiproliferative effects against human tumor cell lines.[1] Since then, numerous jatrophane diterpenes have been identified and investigated for their wide range of biological activities, including anti-inflammatory, antiviral, and notably, cytotoxic effects against various cancer types.[2][3] Their complex structures and potent biological activities have made them attractive candidates for the development of new anticancer agents.[3]

Quantitative Cytotoxicity Data

The cytotoxic potential of various jatrophane diterpenes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following tables summarize the reported IC50 values for several jatrophane diterpenes.

Table 1: Cytotoxicity (IC50) of Jatrophone

| Cancer Cell Line | IC50 (µM) | Reference |

| WiDr (Colon) | 8.97 | [4] |

| HeLa (Cervical) | 5.13 | [4] |

| AGS (Gastric) | 2.5 | [4] |

| Hep G2 1886 (Liver) | 3.2 | [4] |

Table 2: Cytotoxicity (IC50) of Jatrophane Diterpenes from Euphorbia heliosocpia L.

Seven jatrophane diterpenoids isolated from Euphorbia heliosocpia L. demonstrated potent cytotoxicity against four tested cancer cell lines with IC50 values ranging from 8.1 to 29.7 μM.

| Compound | HepG2 (Liver) | HeLa (Cervical) | HL-60 (Leukemia) | SMMC-7721 (Liver) |

| Euphohelinoid A | > 50 µM | > 50 µM | > 50 µM | > 50 µM |

| Euphohelinoid B | 15.3 ± 1.2 µM | 12.8 ± 1.1 µM | 8.1 ± 0.9 µM | 18.5 ± 1.5 µM |

| Euphohelinoid C | 20.1 ± 1.8 µM | 18.2 ± 1.5 µM | 10.3 ± 1.1 µM | 25.4 ± 2.1 µM |

| Euphohelinoid D | 28.7 ± 2.5 µM | 25.1 ± 2.2 µM | 15.6 ± 1.4 µM | 29.7 ± 2.6 µM |

| Euphohelinoid E | 12.5 ± 1.1 µM | 10.9 ± 1.0 µM | 9.2 ± 0.8 µM | 14.3 ± 1.2 µM |

| Euphohelinoid F | 22.4 ± 2.0 µM | 19.8 ± 1.7 µM | 11.7 ± 1.2 µM | 26.8 ± 2.3 µM |

| Euphohelinoid G | 18.9 ± 1.6 µM | 16.5 ± 1.4 µM | 9.8 ± 0.9 µM | 21.3 ± 1.9 µM |

| Euphohelinoid H | > 50 µM | > 50 µM | > 50 µM | > 50 µM |

Table 3: Cytotoxicity (IC50) of Other Jatrophane Diterpenes

| Jatrophane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |

| Compound from E. guyoniana (362) | HEK293 (Kidney) | 35 | [5] |

| Compound from E. guyoniana (364) | HEK293 (Kidney) | 70 | [5] |

| Compound from E. guyoniana (21) | HEK293 (Kidney) | 100 | [5] |

| Compound from E. lunulata (218) | MCF-7 (Breast) | 32.1 | [5] |

| Compound from E. lunulata (218) | NCI-H460 (Lung) | 58.2 | [5] |

| Compound from E. osyridea (342) | OVCAR-3 (Ovarian) | 38.81 ± 3.30 | [5] |

| Compound from E. osyridea (342) | Caov-4 (Ovarian) | 46.27 ± 3.86 | [5] |

| Compound from E. osyridea (343) | OVCAR-3 (Ovarian) | 42.59 ± 4.50 | [5] |

| Compound from E. osyridea (343) | Caov-4 (Ovarian) | 36.48 ± 3.18 | [5] |

| Compound from E. osyridea (344) | OVCAR-3 (Ovarian) | 75.65 ± 2.56 | [5] |

| Compound from E. osyridea (344) | Caov-4 (Ovarian) | 85.86 ± 6.75 | [5] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preliminary cytotoxicity studies of jatrophane diterpenes.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpene and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis for Signaling Pathway Investigation

Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of jatrophane diterpenes, such as their effect on the PI3K/Akt/NF-κB pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Procedure:

-

Cell Lysis: After treatment with the jatrophane diterpene, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PI3K, Akt, phospho-Akt, NF-κB).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target proteins.

-

P-glycoprotein (P-gp) Inhibition Assay

Several jatrophane diterpenes have been shown to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.

-

Principle: The assay measures the ability of a compound to inhibit the efflux of a known P-gp substrate, such as Rhodamine 123 or doxorubicin, from P-gp-overexpressing cancer cells.

-

Procedure:

-

Cell Culture: Use a P-gp-overexpressing cell line (e.g., MCF-7/ADR) and its corresponding parental sensitive cell line.

-

Compound Incubation: Pre-incubate the cells with the jatrophane diterpene at various concentrations.

-

Substrate Loading: Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to the cells and incubate to allow for its uptake.

-

Efflux Measurement: After incubation, wash the cells and measure the intracellular accumulation of the fluorescent substrate using flow cytometry or a fluorescence microplate reader.

-

Data Analysis: An increase in the intracellular fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux. The potency of inhibition can be quantified by determining the IC50 value.

-

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for the cytotoxic evaluation of jatrophane diterpenes.

Caption: General experimental workflow for cytotoxicity studies of jatrophane diterpenes.

Caption: Inhibition of the PI3K/Akt/NF-κB signaling pathway by jatrophane diterpenes.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]